molecular formula C12H17NO3 B1473905 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1555055-21-4

1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B1473905
CAS No.: 1555055-21-4
M. Wt: 223.27 g/mol
InChI Key: BPIRKKXJIXLDTM-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with a carboxylic acid group and an ethylbutyl side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylbutylamine and 3-pyridinecarboxylic acid.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic anhydride, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under controlled temperature and pressure conditions to form the dihydropyridine ring.

    Oxidation: The final step involves the oxidation of the dihydropyridine ring to introduce the keto group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethylbutyl side chain can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products: The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and biological properties.

Scientific Research Applications

1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

  • 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
  • 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-4-carboxylic acid
  • 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-5-carboxylic acid

Uniqueness: 1-(2-Ethylbutyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-ethylbutyl)-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-9(4-2)7-13-8-10(12(15)16)5-6-11(13)14/h5-6,8-9H,3-4,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIRKKXJIXLDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1C=C(C=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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